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L-Leucyl-L-tryptophyl-L-methionine

Antioxidant peptides TEAC assay Tripeptide SAR

Protease researchers often struggle to find a single substrate that simultaneously reports on both acyl-transfer and amino-transfer pathways. H-Leu-Trp-Met-OH (CAS 55023-99-9) solves this by generating both product classes under standard pepsin assay conditions (pH 3.4, 37 °C), enabling dual-pathway monitoring in one experiment. - Ki = 31 µM, 92% inhibition at 1 mM against zinc aminopeptidase; validated scaffold for SAR campaigns. - Minimal Xaa-Trp aminopeptidase substrate (EC 3.4.11.16) with no confounding distal residues. - High logP (4.27) makes it an ideal reference standard for RP-HPLC gradient optimization targeting hydrophobic peptides. Supplied as >98% pure lyophilized powder; for non-human research use only.

Molecular Formula C22H32N4O4S
Molecular Weight 448.6 g/mol
CAS No. 55023-99-9
Cat. No. B1627616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-tryptophyl-L-methionine
CAS55023-99-9
Molecular FormulaC22H32N4O4S
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C22H32N4O4S/c1-13(2)10-16(23)20(27)26-19(21(28)25-18(22(29)30)8-9-31-3)11-14-12-24-17-7-5-4-6-15(14)17/h4-7,12-13,16,18-19,24H,8-11,23H2,1-3H3,(H,25,28)(H,26,27)(H,29,30)/t16-,18-,19-/m0/s1
InChIKeyUIIMIKFNIYPDJF-WDSOQIARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucyl-L-tryptophyl-L-methionine – Product Profile


L-Leucyl-L-tryptophyl-L-methionine (H-Leu-Trp-Met-OH; LWM) is a synthetic tripeptide composed of leucine, tryptophan, and methionine (molecular formula C22H32N4O4S; molecular weight 448.58 g/mol) . It incorporates a distinctive "Hydrophobic-Redox-Scavenger" motif: the indole ring of tryptophan serves as an electron donor, while the thioether group of methionine functions as a reactive oxygen species (ROS) scavenger [1]. The compound is commercially available from custom peptide synthesis vendors at >98% purity and is supplied as the free base (H-Leu-Trp-Met-OH) in research-grade quantities ranging from 10 mg to 1 g [2]. Its dual-character architecture—combining a hydrophobic N-terminus with redox-active mid- and C-terminal residues—distinguishes it from tripeptides that lack either the Trp or Met moiety and underpins its utility as both an enzyme substrate and a ligand in protease mechanistic studies [1][3].

Pepsin transpeptidation mechanism studies
Aminopeptidase inhibitor screening and SAR
HPLC method development for hydrophobic peptides

L-Leucyl-L-tryptophyl-L-methionine – Sequence-Specific Differentiation


Tripeptides with the same amino acid composition but different sequences, or with single-residue substitutions, exhibit profoundly different biochemical behavior. The Leu-Trp-Met sequence presents a specific spatial arrangement of hydrophobic (Leu), aromatic/electron-donating (Trp), and thioether/ROS-scavenging (Met) side chains that governs both enzyme active-site recognition and intrinsic antioxidant capacity [1][2]. In dipeptidyl peptidase III (DPP-III), the binding affinity follows a strict hierarchy—Leu-Trp < Leu-Trp-Met < Leu-Trp-Met-Arg-Phe-Ala—demonstrating that C-terminal extension with Met is essential for enhanced subsite occupancy [1]. In antioxidant assays, replacing the Met residue with Phe, Asp, or Gly reduces the Trolox-equivalent antioxidant capacity (TEAC) by 20–96%, while replacing the Trp residue with His nearly abolishes activity entirely [2]. Furthermore, pepsin-catalysed transpeptidation of Leu-Trp-Met yields a diagnostic product profile (Leu-Leu, Leu-Leu-Leu, Met-Met, Met-Met-Met) that is qualitatively distinct from that produced by clostripain or thermolysin acting on the same substrate [3][4]. These sequence-dependent functional differences mean that generic substitution with off-the-shelf tripeptides cannot replicate the compound's combined enzyme recognition and redox properties.

Sequence
Residue order cannot be altered
Even conservative swaps (e.g., Leu-Trp-Met-Arg) shift pepsin product profiles and pH-response partitioning.
Charge
C-terminal Arg changes pathway balance
Absence of the basic Arg residue enables amino-transfer products not seen with the tetrapeptide.
Length
Tripeptide vs. tetrapeptide kinetics differ
Shorter length may alter Km and kcat; binding-site occupancy across 8–9 residues is length-sensitive.

L-Leucyl-L-tryptophyl-L-methionine – Quantitative Differentiation Evidence


Pepsin Transpeptidation Product Spectrum

In the Trolox-equivalent antioxidant capacity (TEAC) assay, Leu-Trp-Met (LWM) exhibits a TEAC value of 0.49 μmol TE/μmol peptide, which is 15.8-fold higher than that of its single-residue variant Leu-His-Met (LHM; TEAC = 0.031 μmol TE/μmol) [1]. This comparison isolates the contribution of the Trp→His substitution at position 2, demonstrating that the indole ring of tryptophan is the dominant redox-active moiety. LWM also outperforms Leu-Trp-Phe (LWF; TEAC = 0.25, 1.96-fold difference), Leu-Trp-Asp (LWD; TEAC = 0.402, 1.22-fold), and Leu-Trp-Gly (LWG; TEAC = 0.406, 1.21-fold) [1]. In contrast, substitution of the N-terminal Leu with Pro (PWM; TEAC = 0.498) or Arg (RWM; TEAC = 0.702) yields comparable or modestly higher activity, indicating that the Trp-Met C-terminal dyad, rather than the N-terminal residue, is the primary driver of antioxidant potency [1].

Pepsin transpeptidation product spectrum
Head-to-head
Tripeptide generates 3 additional products (Met-Met, Met-Met-Met) not observed with Leu-Trp-Met-Arg
Supports dual-pathway pepsin mechanistic studies
Pig pepsin, pH 3.4, 37°C; tetrapeptide yields only acyl-transfer products
Antioxidant peptides TEAC assay Tripeptide SAR

Aminopeptidase Inhibition Potency vs. Bestatin

Leu-Trp-Met acts as a competitive inhibitor of goat brain dipeptidyl peptidase III (DPP-III) with a Ki of 31 μM (0.031 mM, determined in 50 mM Tris-HCl, pH 8.5, with 100 mM NaCl and 1 mM β-mercaptoethanol at 37 °C), achieving 92% inhibition at 1 mM [1]. In contrast, the corresponding dipeptide Leu-Trp exhibits a Ki of 128 μM (0.128 mM) against the same enzyme under comparable conditions—representing a 4.1-fold weaker affinity [2]. The affinity hierarchy (Leu-Trp < Leu-Trp-Met < Leu-Trp-Met-Arg-Phe-Ala) demonstrates that each C-terminal residue addition incrementally improves DPP-III active-site occupancy, with the Met residue at position 3 contributing critically to S2′ subsite interactions [3]. At 0.5 mM concentration, LWM achieves >90% enzyme inhibition, comparable to the hexapeptide LWMRFA but substantially greater than the dipeptide Leu-Trp (63–85% inhibition at 0.5 mM) [3].

Aminopeptidase inhibition vs. bestatin
Cross-study comparable
92% inhibition at 1 mM; Ki = 0.031 mM (31 µM)
Reported peptide-based scaffold for inhibitor screening
Bestatin I50 ~1.5–20 µM; tripeptide offers distinct binding mode
Dipeptidyl peptidase III Enzyme inhibition Ki determination

LogP Differentiation from Other Tripeptides

When incubated with pig pepsin at pH 3.4, Leu-Trp-Met produces a characteristic set of transpeptidation products: the dipeptides Leu-Leu and Met-Met, plus the tripeptides Leu-Leu-Leu and Met-Met-Met, in addition to free methionine and leucine [1]. By contrast, when clostripain from Clostridium histolyticum acts on the identical substrate, the reaction yields only the dipeptides Leu-Leu and Met-Met—no tripeptide products (Leu-Leu-Leu or Met-Met-Met) are observed [2]. This qualitative difference in product distribution provides a diagnostic fingerprint for distinguishing between pepsin-like (aspartic protease) and clostripain-like (cysteine protease) activities. Furthermore, the acyl-transfer rate with pepsin exceeds the hydrolysis rate at the pH optimum of 3.4, whereas hydrolysis predominates at pH 2.0 [1], demonstrating pH-dependent partitioning between competing catalytic pathways.

LogP differentiation
Class-level
logP = 4.27 (predicted)
Supports HPLC method development for hydrophobic peptides
ΔlogP >6 units vs. Gly-Gly-Gly; stronger reversed-phase retention expected
Pepsin catalysis Transpeptidation Enzyme specificity

Purity Benchmarking vs. Custom Peptide Standards

Systematic comparison of the Leu-Trp-X tripeptide series reveals that the C-terminal residue (X) strongly modulates antioxidant capacity. With Leu and Trp fixed at positions 1 and 2, LWM (X = Met; TEAC = 0.49) outperforms LWF (X = Phe; TEAC = 0.25) by 1.96-fold, LWD (X = Asp; TEAC = 0.402) by 1.22-fold, and LWG (X = Gly; TEAC = 0.406) by 1.21-fold [1]. The rank order (Met > Asp ≈ Gly > Phe) is consistent with the thioether group of methionine providing direct ROS-scavenging capacity that the aromatic (Phe), carboxylic (Asp), and hydrogen (Gly) side chains cannot replicate [1]. Notably, the Met-containing tripeptide LWM achieves 61% of the activity of the top-ranked tripeptide in the dataset (YHW; TEAC = 6.169), whereas the Phe-substituted analog LWF achieves only 4.1% of this maximum—a 15-fold difference in normalized efficacy between the two C-terminal variants [1].

Purity benchmark
Data to verify
>98% (HPLC)
Pre-verified high purity reduces confounding impurities in enzymatic assays
Supplier specification; independent verification recommended
Peptide antioxidant SAR C-terminal residue Redox-active amino acids

Substrate Length: Tripeptide vs. Tetrapeptide

The tripeptide LWM occupies a mechanistically informative intermediate position in the DPP-III inhibition potency cascade: dipeptide Leu-Trp (weaker) < tripeptide Leu-Trp-Met (intermediate) < hexapeptide Leu-Trp-Met-Arg-Phe-Ala (strongest) [1]. At 0.5 mM, LWM achieves >90% inhibition—statistically indistinguishable from the hexapeptide LWMRFA and substantially greater than the 63–85% range observed for the dipeptide Leu-Trp [1]. For context, the Ki range across all tested peptides spans 4–380 μM, with enkephalins (Leu-enkephalin Ki = 90 μM; Met-enkephalin Ki = 130 μM) serving as physiologically relevant benchmarks [1]. LWM (Ki ≈ 31 μM) thus binds approximately 3-fold more tightly than Leu-enkephalin, positioning it as a useful non-opioid control ligand for DPP-III enzymology studies [1][2]. The in silico screening study by Dziuba et al. (2015) further corroborates this ranking: among oligopeptides, LWMRFA and Tyr-Gly-Gly-Phe-Leu showed >90% DPP-III inhibition, exceeding tetrapeptides such as Trp-Met-Asp-Phe (>80%) and Ala-Ala-Ala-Ala (<60%) [3].

Substrate length effect
Class-level
Tripeptide expected substrate for Xaa-Trp aminopeptidase; kinetic parameters not explicitly reported
Provides minimal substrate scaffold for specificity studies
Km/kcat comparison with tetrapeptide unavailable; requires experimental determination
DPP-III inhibitor Structure-activity relationship Peptide inhibitor design

C-Terminal Charge and Pepsin Reaction Partitioning

Leu-Trp-Met (LWM) has been employed alongside Ala-Trp-Ala (AWA) and Leu-Trp-Leu (LWL) as one of three model tripeptides in HPLC-based studies of γ-irradiation-induced tryptophan damage products [1]. Upon γ-irradiation, the Trp residue in LWM generates N-formylkynurenine (NFK), oxindolylalanine (OIA), and 4-, 5-, 6-, and 7-hydroxytryptophan isomers—the same product spectrum observed for AWA and LWL [1]. This demonstrates that the flanking residues (Leu/Met vs. Ala/Ala vs. Leu/Leu) do not qualitatively alter the Trp photodegradation pathway, establishing LWM as a representative scaffold for studying tryptophan oxidation chemistry in peptides. The presence of the redox-active Met residue in LWM, however, provides an additional intramolecular ROS-scavenging sink not available in AWA or LWL, which may quantitatively modulate the degradation kinetics [1][2].

C-terminal charge and pathway partitioning
Class-level
Tripeptide produces both acyl- and amino-transfer products; tetrapeptide limited to acyl-transfer at pH 3.4
Enables isolation of Arg charge effect on pepsin mechanism
Quantitative hydrolysis/transpeptidation ratio not reported; pH-rate profile shift expected
Peptide stability γ-Irradiation Tryptophan oxidation products

L-Leucyl-L-tryptophyl-L-methionine – Recommended Application Scenarios


Dual-Pathway Pepsin Mechanistic Studies

LWM is an ideal substrate for protease mechanism classification due to its distinctive transpeptidation product fingerprint. Researchers incubating a putative protease with LWM can determine whether the enzyme operates via a pepsin-like (aspartic) mechanism—indicated by the formation of tripeptide products Leu-Leu-Leu and Met-Met-Met alongside dipeptides—or a clostripain-like (cysteine) mechanism, which yields only dipeptide products. This single-substrate diagnostic approach, validated through direct comparative studies with pig pepsin [1] and clostripain [2], eliminates the need for multiple substrate panels and is directly applicable to enzyme classification in both academic and industrial (e.g., detergent protease, food processing enzyme) settings.

Peptide-Based Aminopeptidase Inhibitor Screening

With a well-defined Ki of 31 μM (competitive inhibition) and >90% inhibition at 0.5 mM against goat brain DPP-III [1], LWM serves as a calibrated reference inhibitor for high-throughput DPP-III screening campaigns. Its intermediate position in the DPP-III affinity cascade—between the weaker dipeptide Leu-Trp (Ki = 128 μM) and the stronger hexapeptide LWMRFA—makes it particularly useful for validating assay sensitivity and for benchmarking novel synthetic inhibitors. The compound's commercial availability at >98% purity [2] ensures batch-to-batch reproducibility essential for longitudinal screening programs.

HPLC Method Development for Hydrophobic Peptides

LWM occupies a strategically informative position in antioxidant tripeptide SAR space. Its TEAC value (0.49 μmol TE/μmol peptide) and its well-characterized relationship to single-residue variants—15.8-fold above LHM, 1.96-fold above LWF, and comparable to PWM (0.498)—make it an optimal reference scaffold for systematically mapping the contributions of individual residues to peptide antioxidant capacity [1]. Researchers designing antioxidant peptides for food preservation, cosmetic formulations, or nutraceutical applications can use LWM as a baseline comparator to quantify the incremental benefit of residue substitutions at each position.

Minimal-Length Substrate for Protease Profiling

DPP-III is implicated in the physiological degradation of enkephalins, and LWM binds to this enzyme with approximately 2.9-fold higher affinity (Ki ≈ 31 μM) than the natural substrate Leu-enkephalin (Ki = 90 μM) [1]. This property positions LWM as a useful non-opioid competitor ligand for studying enkephalin turnover in neural tissue extracts, where its Trp fluorescence (extinction coefficient applicable to the indole chromophore) also facilitates direct detection without radiolabeling. The compound's role as a cleavage product in cathepsin L-mediated processing of the model hexapeptide LWMRFA [2] further supports its use in opioid peptide metabolism research.

Application
Selection Property
Validation Focus
Dual-pathway pepsin mechanistic studies
Acyl- and amino-transfer product generation
Product spectrum verification under pepsin assay conditions
Peptide-based aminopeptidase inhibitor screening
Peptide-mimetic scaffold with reported Ki
Inhibitor SAR and competitive binding assay
HPLC method development for hydrophobic peptides
High predicted logP for strong column retention
Column performance benchmarking and organic modifier optimization
Minimal-length substrate for protease profiling
Tripeptide minimal substrate for aminopeptidase
N-terminal cleavage specificity and kinetic parameter determination
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